7-Bromo-6-methoxyisoquinoline

Overview

Description

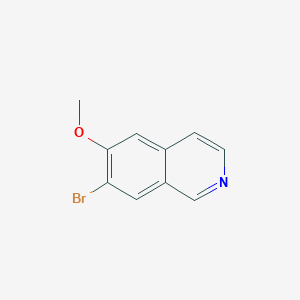

7-Bromo-6-methoxyisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family. It features a bromine atom and a methoxy group attached to the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Bromo-6-methoxyisoquinoline involves the reaction of 7-bromoisoquinoline with sodium hydride in tetrahydrofuran and N,N-dimethylformamide, followed by treatment with chlorotrimethylsilane . Another synthetic route includes the use of ethyl chloroformate and ethanamine, N-[(3-bromo-4-methoxyphenyl)methylene]-2,2-dimethoxy .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methoxyisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Sodium Hydride: Used in the deprotonation step during synthesis.

Chlorotrimethylsilane: Utilized for introducing trimethylsilyl groups.

Palladium Catalysts: Employed in cross-coupling reactions such as Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-6-methoxyisoquinoline is primarily studied for its potential as a protein kinase inhibitor . Protein kinases play crucial roles in cell signaling pathways associated with cancer progression. The compound's ability to inhibit these kinases suggests possible therapeutic applications in oncology.

Cancer Research

Research has indicated that this compound may interact with multidrug resistance-associated proteins, which are critical in cancer treatment failure due to drug resistance. This interaction positions the compound as a candidate for further investigation in drug development aimed at overcoming resistance mechanisms in cancer therapy .

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique properties allow it to be used as a reagent in various organic synthesis reactions, facilitating the development of new chemical entities with potential biological activities .

Case Study 1: Protein Kinase Inhibition

A study demonstrated that this compound exhibits significant inhibitory effects on specific protein kinases involved in cancer cell signaling. The findings suggest that this compound could lead to the development of novel anticancer agents targeting these pathways.

Case Study 2: Drug Resistance Mechanisms

Research exploring the interactions of this compound with multidrug resistance-associated proteins revealed its potential role in modulating drug transport mechanisms. This aspect is particularly relevant for enhancing the efficacy of existing chemotherapeutic agents against resistant cancer cells .

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

- 7-Bromoisoquinoline

- 7-Bromo-1-chloroisoquinoline

- 7-Bromo-6-chloroisoquinoline

- 7-Bromo-6-fluoroisoquinoline

Comparison: Compared to these similar compounds, 7-Bromo-6-methoxyisoquinoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications .

Biological Activity

7-Bromo-6-methoxyisoquinoline is a compound of significant interest due to its diverse biological activities. This isoquinoline derivative has been studied for its potential applications in pharmacology, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C10H8BrNO) features a bromine atom at the 7-position and a methoxy group at the 6-position of the isoquinoline ring system. Its molecular structure contributes to its unique biological properties, influencing its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrNO |

| Molecular Weight | 244.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that related compounds showed effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 1 × 10^-5 to 1 × 10^-6 mg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of isoquinoline were tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results revealed that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent cytotoxic activity .

Table 2: Anticancer Activity of Isoquinoline Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 20.1 |

| Derivative X | HT-29 | 14 |

| Derivative Y | KB-V1 | 20 |

The mechanism underlying the biological activity of this compound is believed to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation. Increased ROS levels can induce cellular stress responses, leading to apoptosis in cancer cells .

Case Study: Antiviral Activity

A recent investigation into the antiviral properties of isoquinoline derivatives highlighted their potential against viral infections. Specifically, derivatives demonstrated significant inhibition of H5N1 virus growth with low cytotoxicity, suggesting their utility in developing antiviral agents .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of isoquinoline compounds on injured axons. The findings indicated that certain compounds could inhibit SARM1 activity, a target for neurodegenerative disorders, thus providing insights into their therapeutic potential in neuroprotection .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-6-methoxyisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nitration of a precursor (e.g., 7-methoxyisoquinoline), followed by nitro group reduction and diazotization to introduce bromine via a Sandmeyer reaction. The position of the methoxy group can direct electrophilic substitution, but para/ortho selectivity must be carefully controlled to avoid regioisomers. Reaction efficiency depends on temperature, solvent polarity, and catalyst choice (e.g., CuBr for bromination). For example, diazotization at low temperatures (0–5°C) minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Methoxy protons (~δ 3.9–4.1 ppm) and aromatic protons (split into distinct patterns due to bromine’s deshielding effect).

- ¹³C NMR : Methoxy carbon (~δ 55–60 ppm) and quaternary carbons adjacent to bromine (δ 120–130 ppm).

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₁₀H₈BrNO: theoretical ~253.98 g/mol). Melting points (mp) from differential scanning calorimetry (DSC) can cross-reference with literature data .

Q. How does the methoxy group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The electron-donating methoxy group increases aromatic ring stability but may promote hydrolysis under acidic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products. Buffered solutions (pH 1–13) help identify pH-sensitive bonds, particularly the methoxy-isoquinoline linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., over-bromination or ring-opening). Systematic optimization via Design of Experiments (DoE) can isolate critical variables:

- Factors : Catalyst loading, reaction time, solvent (polar aprotic vs. protic).

- Response Surface Methodology (RSM) identifies optimal conditions. For example, excessive CuBr in Sandmeyer reactions may lead to dibrominated byproducts .

Q. What strategies are effective for functionalizing this compound to enhance bioactivity?

- Methodological Answer : The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Methoxy groups can be demethylated (e.g., BBr₃ in CH₂Cl₂) to yield hydroxyl derivatives for further substitution. Computational docking studies (e.g., AutoDock Vina) guide rational design by predicting binding affinities to target proteins .

Q. How can researchers address discrepancies in melting point data across different batches?

- Methodological Answer : Polymorphism or residual solvents may cause variability. Techniques:

- Powder X-ray Diffraction (PXRD) identifies crystalline forms.

- Thermogravimetric Analysis (TGA) detects solvent retention.

- Recrystallization from mixed solvents (e.g., EtOH/H₂O) ensures consistent purity .

Q. What computational methods validate the electronic effects of bromine and methoxy substituents in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model substituent effects:

- HOMO-LUMO gaps predict reactivity.

- Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between methoxy oxygen and the aromatic ring.

- Comparative studies with analogs (e.g., 6-methoxy vs. 7-methoxy isomers) reveal regiochemical preferences .

Q. How do steric and electronic factors influence the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : Methoxy’s +M effect activates the ortho/para positions, but bromine’s -I effect deactivates the ring. Competitive experiments with nucleophiles (e.g., NaN₃ or NH₃) under controlled conditions (e.g., DMF, 80°C) map substitution patterns. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing reaction yield data in multi-step syntheses?

- Methodological Answer : Use ANOVA to compare batch variations. For low-yield steps (e.g., diazotization), Grubbs’ test identifies outliers. Pareto charts prioritize factors affecting reproducibility (e.g., purity of starting materials, humidity control) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental Section : Detail stoichiometry, equipment (e.g., Schlenk line for air-sensitive steps), and purification methods (e.g., column chromatography with silica gel pore size specified).

- Supporting Information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if applicable) .

Properties

IUPAC Name |

7-bromo-6-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALVVNBIQORSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NC=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630337 | |

| Record name | 7-Bromo-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666735-07-5 | |

| Record name | Isoquinoline, 7-bromo-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666735-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-6-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.